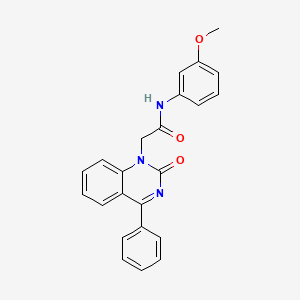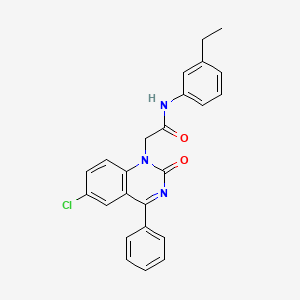
N-(3-methoxyphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxyphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide, is a compound found in nature and is used in a variety of scientific research applications. It is a small molecule that has a wide range of applications due to its unique biochemical and physiological effects.
科学的研究の応用
N-(3-methoxyphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide has a wide range of scientific research applications, including its use as a research tool in the study of enzyme-catalyzed reactions, as a substrate for the synthesis of other compounds, and as a model compound for studying the binding of ligands to proteins. It has also been used in the study of the effects of drugs on certain biochemical pathways, and as a potential therapeutic agent for various diseases.
作用機序
N-(3-methoxyphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide has a number of mechanisms of action. It has been shown to bind to various proteins, including enzymes, receptors, and other proteins, as well as to various small molecules. It also has been shown to inhibit the activity of certain enzymes and to stimulate the activity of other enzymes.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-bacterial, anti-fungal, and anti-viral properties. It has also been shown to have an effect on the metabolism of lipids and carbohydrates, as well as on the production of hormones and neurotransmitters.
実験室実験の利点と制限
N-(3-methoxyphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide has a number of advantages and limitations when used in lab experiments. One advantage is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, its wide range of biochemical and physiological effects makes it a useful tool for studying various biological processes. However, it is important to note that the compound is not very stable and can degrade over time. Additionally, due to its small size, it can be difficult to detect in certain experiments.
将来の方向性
N-(3-methoxyphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide has a number of potential future directions. One potential direction is the development of new methods for synthesizing the compound. Additionally, further research could be conducted to explore the compound’s potential therapeutic applications. Additionally, further research could be conducted to explore the compound’s potential to act as a substrate for the synthesis of other compounds. Finally, further research could be conducted to explore the compound’s potential to act as a model compound for studying the binding of ligands to proteins.
合成法
N-(3-methoxyphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide can be synthesized through a number of methods, including the Grignard reaction, the Wittig reaction, and the Biginelli reaction. The Grignard reaction is the most commonly used method for synthesizing the compound, and involves reacting a Grignard reagent with an aldehyde or ketone to form a product. The Wittig reaction is a more complex process, and involves the reaction of a phosphonium salt with an aldehyde or ketone to form a product. The Biginelli reaction is a three-component reaction that involves the reaction of an aldehyde, a ketone, and an acid to form a product.
特性
IUPAC Name |
N-(3-methoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-29-18-11-7-10-17(14-18)24-21(27)15-26-20-13-6-5-12-19(20)22(25-23(26)28)16-8-3-2-4-9-16/h2-14H,15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVQNLHHDNZDBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-cyclopropaneamido-N-{2-[(2-oxo-2H-chromen-3-yl)formamido]ethyl}benzamide](/img/structure/B6543530.png)
![N-(5-chloro-2-methylphenyl)-2-{[4-(3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B6543540.png)
![N-(4-{[2-(2-{[1,1'-biphenyl]-4-yl}acetamido)ethyl]carbamoyl}phenyl)cyclopropanecarboxamide](/img/structure/B6543545.png)
![2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B6543551.png)
![2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B6543554.png)
![N-[4-({2-[(2-chlorophenyl)formamido]ethyl}carbamoyl)phenyl]-4-fluorobenzamide](/img/structure/B6543560.png)
![4-fluoro-N-[4-({2-[(2-methoxyphenyl)formamido]ethyl}carbamoyl)phenyl]benzamide](/img/structure/B6543568.png)
![N-[4-({2-[(3,4-difluorophenyl)formamido]ethyl}carbamoyl)phenyl]-4-methylbenzamide](/img/structure/B6543576.png)
![4-methyl-N-(4-{[2-(2-phenoxyacetamido)ethyl]carbamoyl}phenyl)benzamide](/img/structure/B6543585.png)
![ethyl 2-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]benzoate](/img/structure/B6543592.png)
![N-[(4-chlorophenyl)methyl]-2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide](/img/structure/B6543594.png)

![7-chloro-3-(3-fluorophenyl)-N-(3-methoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B6543605.png)
![2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B6543616.png)